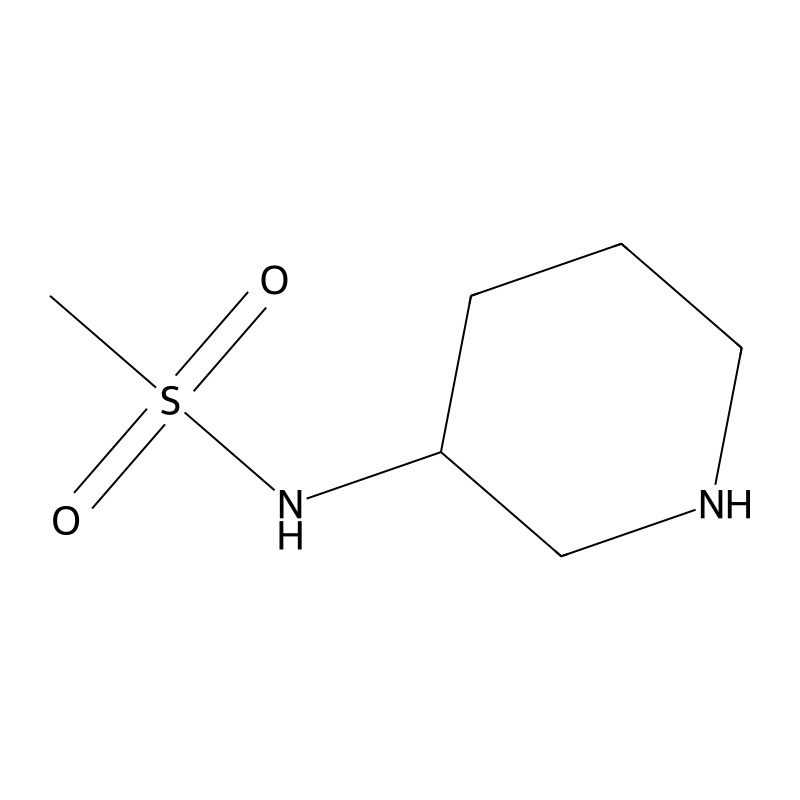

N-(3-Piperidyl)methanesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

“N-(3-Piperidyl)methanesulfonamide” is a versatile chemical compound used in scientific research. Its unique properties make it valuable for studying biological processes and developing new drugs. Its applications range from enzymatic inhibition to drug design, making it an indispensable tool in the field of chemistry.

The compound has a molecular formula of C6H14N2O2S and a molecular weight of 178.25 . It appears as a yellow solid and is used for laboratory research purposes only .

N-(3-Piperidyl)methanesulfonamide is an organic compound characterized by the presence of a piperidine ring and a methanesulfonamide group. The compound has a molecular formula of CHNOS and a molecular weight of approximately 178.26 g/mol. Its structure allows for significant chemical reactivity, making it valuable in various chemical and biological applications. The compound's unique properties stem from its ability to interact with enzymes and other biological targets, which are critical for its potential therapeutic uses.

N-(3-Piperidyl)methanesulfonamide exhibits notable biological activity primarily through its interactions with various enzymes. It has been shown to inhibit specific enzyme activities, including proteases and sulfonamide-sensitive enzymes. These interactions often involve binding to the active site of the enzyme, leading to inhibition or modulation of enzymatic activity. Additionally, the compound can influence cellular processes by altering gene expression and cellular metabolism, which may have implications for therapeutic applications in drug development.

The synthesis of N-(3-Piperidyl)methanesulfonamide typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions. The general steps include:

- Starting Materials: Piperidine and methanesulfonyl chloride are used as primary reactants.

- Reaction Conditions: The reaction is usually conducted in an organic solvent at controlled temperatures to ensure optimal yield and purity.

- Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography.

In industrial settings, larger-scale production methods are employed that optimize reaction conditions for efficiency and quality control.

Interaction studies involving N-(3-Piperidyl)methanesulfonamide focus on its binding affinities and inhibitory effects on various biological targets. These studies help elucidate the compound's mechanism of action at the molecular level. For instance, research has shown that it can interact with receptors involved in neurological processes or metabolic pathways, which may lead to novel therapeutic strategies .

Several compounds share structural similarities with N-(3-Piperidyl)methanesulfonamide. Notable examples include:

| Compound Name | Structural Features | Similarity Level |

|---|---|---|

| N-(4-Piperidyl)methanesulfonamide | Similar piperidine structure | High |

| N-(2-Piperidyl)methanesulfonamide | Similar piperidine structure | High |

| N-(3-Pyridyl)methanesulfonamide | Contains a pyridine ring | Moderate |

Uniqueness

N-(3-Piperidyl)methanesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological properties compared to other similar compounds. Its ability to effectively inhibit enzyme activity while modulating cellular processes sets it apart as a promising candidate for further research and development in medicinal chemistry .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant